Ikarisoside C
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Overview
Description
Ikarisoside C is a complex organic compound with a highly intricate structure. This compound is characterized by multiple hydroxyl groups, phenyl rings, and oxane rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of chromen-4-one derivatives. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve the use of biocatalysts or advanced organic synthesis techniques to achieve high purity and yield. The scalability of these methods is crucial for their application in pharmaceutical and chemical industries.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions often involve specific pH levels, temperatures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
In biological research, this compound is investigated for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, such as in the treatment of various diseases and conditions. Its complex structure allows for interactions with multiple biological targets.
Industry
In the industrial sector, this compound is used in the development of new materials, pharmaceuticals, and chemical products. Its unique properties make it valuable for various applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl groups and phenyl rings allow for hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- Ikarisoside C
- (2S,3S,4R,5R,6R)-3-({(2R,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-[(sulfooxy)methyl]tetrahydro-2H-pyran-2-yl}oxy)-6-{[(2S,3S,4S,5R,6S)-6-{[(2R,3S,4S,5R)-2-carboxy-4,6-dihydroxy-5-(sulfooxy)tetrahydro-2H-pyran-3-yl]oxy}-2-hydroxy-4-(sulfomethyl)-5-(sulfooxy)tetrahydro-2H-pyran-3-yl]oxy}-4,5-dihydroxytetrahydro-2H-pyran-2-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its complex structure, which allows for multiple interactions and reactivities. This complexity makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C38H48O20 |
---|---|
Molecular Weight |
824.8 g/mol |
IUPAC Name |
3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C38H48O20/c1-13(2)4-9-17-19(53-36-30(50)27(47)24(44)20(11-39)54-36)10-18(42)22-26(46)34(32(56-33(17)22)15-5-7-16(41)8-6-15)57-38-35(29(49)23(43)14(3)52-38)58-37-31(51)28(48)25(45)21(12-40)55-37/h4-8,10,14,20-21,23-25,27-31,35-45,47-51H,9,11-12H2,1-3H3/t14-,20+,21+,23-,24+,25+,27-,28-,29+,30+,31+,35+,36+,37-,38-/m0/s1 |
InChI Key |
WCUYANMOZSMFCP-FGDCQGOKSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)CO)O)O)O)O)O |
Synonyms |
ikarisoside C |
Origin of Product |
United States |
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